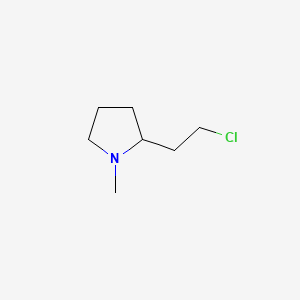

2-(2-Chloroethyl)-1-methylpyrrolidine

Descripción

Contextualization within N-Methylpyrrolidine Derivative Chemistry

The chemical identity of 2-(2-Chloroethyl)-1-methylpyrrolidine is fundamentally linked to its core structure, the N-methylpyrrolidine moiety. Pyrrolidine (B122466) is a five-membered saturated heterocycle containing one nitrogen atom. hmdb.ca The N-methylpyrrolidine group, specifically, is a common feature in a wide array of organic compounds, from the widely used industrial solvent N-Methyl-2-pyrrolidone (NMP) to various pharmaceuticals and alkaloids. wikipedia.orgatamanchemicals.com

N-alkylpyrrolidines are characterized as compounds containing a pyrrolidine ring substituted at the nitrogen atom with an alkyl group. hmdb.ca The N-methylpyrrolidine framework imparts specific properties, including basicity and a distinct three-dimensional structure, which can influence the biological activity and chemical behavior of the larger molecule. This compound belongs to this class of N-alkylpyrrolidines and is further functionalized with a reactive side chain, distinguishing it as a useful synthetic tool rather than an end-product. hmdb.ca Its structural relationship to the broader family of N-methylpyrrolidine derivatives provides a basis for its application in creating novel compounds with tailored properties.

Structural Characteristics and Their Implications for Chemical Reactivity

The structure of this compound consists of a central five-membered, saturated pyrrolidine ring. A methyl group is attached to the nitrogen atom (position 1), and a 2-chloroethyl group is attached to the carbon atom at position 2 of the ring. nih.gov The presence of both a tertiary amine (the N-methyl group within the ring) and a primary alkyl chloride (the chloroethyl side chain) makes it a bifunctional molecule.

This bifunctionality is the key to its chemical reactivity. The tertiary amine is nucleophilic and basic, while the terminal carbon of the chloroethyl group is electrophilic and susceptible to nucleophilic substitution reactions. This dual reactivity allows it to be used in a variety of synthetic transformations. For instance, the chlorine atom can be displaced by a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, effectively elongating the side chain or introducing new functional groups. The hydrochloride salt form is often used to improve the compound's stability and handling characteristics. sigmaaldrich.comnih.gov

Below is a table summarizing the key chemical properties of the compound and its hydrochloride salt.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| IUPAC Name | This compound | This compound;hydrochloride | nih.govnih.gov |

| CAS Number | 54777-54-7 | 56824-22-7 | nih.govnih.gov |

| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N or C₇H₁₄ClN · HCl | nih.govnih.gov |

| Molecular Weight | 147.64 g/mol | 184.11 g/mol | nih.govnih.gov |

| Melting Point | Not Available | 98-102 °C | sigmaaldrich.com |

| SMILES | CN1CCCC1CCCl | CN1CCCC1CCCl.Cl | nih.govnih.gov |

| InChI Key | CLVNTYZKUHNUEF-UHFFFAOYSA-N | KCQMALZNENFGKK-UHFFFAOYSA-N | nih.govnih.gov |

Overview of Research Trajectories and Academic Significance

The primary significance of this compound in the scientific literature is its role as a reactive intermediate and heterocyclic building block. sigmaaldrich.comsigmaaldrich.com Research involving this compound is typically focused on its application in multi-step organic syntheses to produce more complex, often biologically active, target molecules.

Specific documented applications include its use as a reagent in the synthesis of:

N-[2-(1-methylpyrrolidin-2-yl)ethyl]-N-(2-iodo-4,5-dimethoxyphenyl) amide . sigmaaldrich.com

1-methyl-2-[2-[2-(2-phenylethyl)phenoxy]ethyl]pyrrolidine hydrochloride . sigmaaldrich.com

SIB-1553A Hydrochloride , where it serves as a key intermediate. chemicalbook.com

Furthermore, its utility is highlighted in patent literature, which often points towards applications in pharmaceutical development and materials science. For example, a patented method describes the synthesis of (S)-N-methyl-2-chloro-ethyl-pyrrolidine, the chiral version of the compound, indicating its importance in stereoselective synthesis. google.com Another patent details a process where it is reacted with ammonia (B1221849) in a methanol (B129727) solution to produce 2-(2-aminoethyl)methyl-pyrrolidine, showcasing its function as a precursor to other useful amines. google.com The consistent appearance of this compound as a starting material or intermediate underscores its academic and industrial value as a tool for constructing complex molecular frameworks. sigmaaldrich.comgoogle.comgoogle.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-chloroethyl)-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVNTYZKUHNUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970583 | |

| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54777-54-7, 5525-31-5 | |

| Record name | 54777-54-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Chloroethyl 1 Methylpyrrolidine

Conventional Synthetic Routes to the Pyrrolidine (B122466) Core and Chloroethyl Moiety

A common conventional method for synthesizing 2-(2-chloroethyl)-1-methylpyrrolidine involves a two-step process starting from N-methyl-2-pyrrolidone. This process is initiated by the reduction of the lactam to form 1-methyl-2-pyrrolidineethanol. Subsequently, the hydroxyl group is substituted with a chlorine atom.

A notable example of this approach is the synthesis from N-methyl-2-hydroxyethyl pyrrolidine. In a specific patented method, N-methyl-2-hydroxyethyl pyrrolidine is reacted with thionyl chloride, often in the presence of a base like pyridine, to yield this compound. google.com The reaction is typically heated to facilitate the conversion. google.com In one iteration of this process, the reaction is heated to 110°C for two hours, resulting in a 90% yield of the final product. google.com

Another described pathway involves the reaction of 2-pyrrolidin-1-ylethanol with thionyl chloride. The mixture is refluxed for one hour under a nitrogen atmosphere. After workup, the desired 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride is obtained as a solid.

These conventional methods are well-established but may involve the use of hazardous reagents and produce significant waste, prompting the exploration of more stereoselective and environmentally benign alternatives.

Stereoselective Synthesis of Enantiopure this compound

The biological activity of many compounds derived from this compound is dependent on their stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure forms of this compound is of significant importance.

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. This method involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.

A patented method for the synthesis of (S)-N-methyl-2-chloro-ethyl-pyrrolidine utilizes laevotartaric acid as the resolving agent. google.com In this process, racemic N-methyl-2-chloroethyl-pyrrolidine is treated with laevotartaric acid in a suitable solvent, such as methanol (B129727). google.com The (S)-N-methyl-2-chloroethyl-pyrrolidine tartrate salt precipitates from the solution and is collected. google.com The salt is then treated with a base, such as aqueous sodium hydroxide, to liberate the free (S)-N-methyl-2-chloroethyl-pyrrolidine, which is subsequently extracted and purified. google.com This method has been shown to produce the (S)-enantiomer with high purity (>99%) and a yield of over 75%. google.com

Chiral Resolution of N-methyl-2-chloroethyl-pyrrolidine with Laevotartaric Acid

| Reactant (Racemic) | Resolving Agent | Solvent | Reaction Temperature | Reaction Time | Product | Yield | Purity (GC) | Optical Rotation |

|---|---|---|---|---|---|---|---|---|

| N-methyl-2-aminoethyl tetramethyleneimine | Laevotartaric acid | Methanol | 0-10 °C | 6 hours | (S)-N-methyl-2-chloroethyl-pyrrolidine | 75.1% - 81.8% | 99.12% - 99.40% | -94.7° to -95.1° (in chloroform) |

Data derived from patent CN102816101A, which details the resolution process under varying reactant ratios. google.com

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the need for resolution of a racemic mixture. Several strategies have been developed for the asymmetric synthesis of 2-substituted pyrrolidines.

One prominent approach is the use of biocatalysis. Transaminases, for example, can be employed for the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones. acs.org This method can achieve high enantiomeric excesses (up to >99.5%) and good analytical yields. acs.org By selecting the appropriate transaminase, either enantiomer of the desired product can be accessed. acs.org

Another strategy involves the use of chiral auxiliaries. For instance, N-tert-butanesulfinylimines can be used to direct the stereoselective synthesis of pyrrolidine derivatives. The sulfinamide group acts as a chiral auxiliary, guiding the addition of nucleophiles to the imine in a diastereoselective manner.

The efficiency and stereoselectivity of these synthetic methods are highly dependent on the reaction conditions. For the chiral resolution with laevotartaric acid, key parameters that are optimized include the molar ratio of the racemic amine to the resolving agent, the solvent, the reaction temperature, and the reaction time. The patent detailing this resolution provides specific examples of how varying the reactant ratios impacts the final yield. google.com For instance, different molar ratios of N-methyl-2-aminoethyl tetramethyleneimine to laevotartaric acid were explored to maximize the yield of the desired (S)-enantiomer. google.com

In asymmetric synthesis, factors such as the choice of catalyst (or enzyme), solvent, temperature, and substrate concentration are crucial. For biocatalytic methods, the pH of the reaction medium and the concentration of co-factors like pyridoxal-5'-phosphate (PLP) can also significantly influence the outcome. acs.org

Precursor Compounds and Intermediate Reactants in this compound Synthesis

The synthesis of this compound relies on the availability of suitable precursor compounds. As highlighted in the conventional and stereoselective routes, key precursors include:

N-methyl-2-pyrrolidone: This lactam can be reduced to form the pyrrolidine ring with a hydroxyethyl (B10761427) side chain.

N-methyl-2-hydroxyethyl pyrrolidine (also known as 1-methyl-2-pyrrolidineethanol): This is a direct precursor that can be converted to the target compound by chlorination of the hydroxyl group. google.com

Racemic N-methyl-2-aminoethyl tetramethyleneimine: This is the starting material for the chiral resolution process to obtain the enantiomerically pure form of the target compound. google.com

ω-chloroketones: These serve as starting materials for the biocatalytic synthesis of 2-substituted pyrrolidines. acs.org

The primary intermediate reactant in the chlorination step is typically thionyl chloride (SOCl₂) , which effectively replaces the hydroxyl group with a chlorine atom.

Green Chemistry Principles Applied to the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pyrrolidine-containing compounds to reduce environmental impact and improve safety. While specific green synthesis routes for this compound are not extensively documented, the synthesis of its analogues and the broader class of pyrrolidines has seen significant advancements in this area.

One key area of development is the use of biocatalysis . As mentioned earlier, enzymes like transaminases can operate under mild conditions (e.g., aqueous media, near-neutral pH, and moderate temperatures), reducing the need for harsh reagents and organic solvents. acs.org This approach is inherently green and can also provide high stereoselectivity. acs.org

The use of greener solvents is another important aspect. For example, water has been explored as a medium for asymmetric aldol (B89426) reactions catalyzed by pyrrolidine-based organocatalysts. mdpi.com Furthermore, research has been conducted on finding green alternatives to toxic solvents like N-methyl-2-pyrrolidone (NMP), which is structurally related to some of the precursors of the target compound. nih.gov

One-pot syntheses and domino reactions are also being developed to improve the efficiency and reduce the waste generated during the synthesis of pyrrolidine derivatives. nih.gov These methods combine multiple reaction steps into a single operation, minimizing the need for purification of intermediates and reducing solvent and energy consumption. For instance, an efficient and sustainable approach for the synthesis of novel polycyclic pyrrolidine-fused spirooxindole compounds has been developed via a one-pot, three-component, domino reaction in an ethanol-water mixture under catalyst-free conditions.

Reactivity and Reaction Mechanisms of 2 2 Chloroethyl 1 Methylpyrrolidine

Nucleophilic Substitution Reactions Involving the Chloroethyl Group

The primary site of reactivity on the 2-(2-chloroethyl)-1-methylpyrrolidine molecule is the carbon-chlorine bond of the ethyl side chain. The chlorine atom, being a good leaving group, makes the adjacent carbon atom susceptible to attack by nucleophiles. These reactions can be broadly categorized into intramolecular and intermolecular processes.

Intramolecular Cyclization Pathways and Ring Closure Reactions

A key feature of the reactivity of this compound is its propensity to undergo intramolecular cyclization. The lone pair of electrons on the tertiary nitrogen atom of the pyrrolidine (B122466) ring can act as an internal nucleophile, attacking the electrophilic carbon atom of the chloroethyl group. This results in the displacement of the chloride ion and the formation of a highly strained, bicyclic aziridinium (B1262131) ion intermediate.

This ring closure is a classic example of neighboring group participation, where the proximity of the nucleophilic nitrogen to the reactive center significantly accelerates the rate of chloride displacement compared to a similar primary alkyl chloride without the amine functionality. The formation of this transient aziridinium ion is a critical step that dictates the subsequent reaction pathways. The high reactivity of this intermediate stems from the significant ring strain of the three-membered aziridinium ring fused to the five-membered pyrrolidine ring.

Intermolecular Reactions with Various Nucleophiles

In the presence of external nucleophiles, this compound can undergo intermolecular nucleophilic substitution. These reactions can, in principle, proceed via a direct SN2 attack on the carbon bearing the chlorine atom. However, the reaction is often mediated by the formation of the aforementioned aziridinium ion. The external nucleophile then attacks one of the carbon atoms of the aziridinium ring, leading to its opening and the formation of the final product.

The attack of the nucleophile on the highly reactive aziridinium intermediate is generally a facile process. A variety of nucleophiles can be employed in these reactions, leading to a diverse range of substituted pyrrolidine derivatives. The hydrochloride salt of this compound is often used in these syntheses.

Below is a table summarizing some of the documented intermolecular reactions of this compound hydrochloride with various nucleophiles.

| Nucleophile | Reagent | Product | Reference |

| Amine | N-(2-iodo-4,5-dimethoxyphenyl)amine | N-[2-(1-methylpyrrolidin-2-yl)ethyl]-N-(2-iodo-4,5-dimethoxyphenyl) amide | scbt.com |

| Phenoxide | 2-(2-phenylethyl)phenol | 1-methyl-2-[2-[2-(2-phenylethyl)phenoxy]ethyl]pyrrolidine hydrochloride | scbt.com |

Influence of Reaction Conditions on Selectivity and Yield

In the absence of a strong external nucleophile, or in a non-polar solvent, the intramolecular cyclization to form the aziridinium ion is the dominant pathway. The choice of solvent can also affect the rate of both the aziridinium ion formation and its subsequent reaction with nucleophiles. Polar aprotic solvents are often employed for these reactions as they can solvate the intermediate ions and facilitate the nucleophilic attack.

Temperature is another critical parameter. Higher temperatures generally increase the rate of reaction but can also lead to the formation of side products through elimination or decomposition pathways. Therefore, careful temperature control is often necessary to achieve high yields and selectivity. The presence of a base may also be required to neutralize the hydrochloric acid liberated if the hydrochloride salt of the starting material is used, which can in turn influence the reaction equilibrium and product distribution.

Role of the Tertiary Amine Functionality in Chemical Transformations

The tertiary amine of the 1-methylpyrrolidine (B122478) ring plays a crucial and multifaceted role in the chemical transformations of this compound. Its primary role, as discussed previously, is that of an internal nucleophile, facilitating the formation of the highly reactive aziridinium ion intermediate through neighboring group participation. This intramolecular assistance significantly enhances the reactivity of the chloroethyl group towards substitution.

Stereochemical Outcomes and Diastereoselectivity in Reactions of Chiral this compound

When a chiral enantiomer of this compound is used as the starting material, the stereochemistry of the subsequent reactions becomes a critical consideration. The synthesis of enantiomerically pure forms, such as (S)-2-(2-chloroethyl)-1-methylpyrrolidine, has been reported, often involving the resolution of the racemic mixture with a chiral resolving agent like tartaric acid.

Reactions involving the chloroethyl group of a chiral starting material are expected to proceed with a high degree of stereochemical control. The intramolecular cyclization to the aziridinium ion and the subsequent ring-opening by a nucleophile typically occur via mechanisms that lead to a predictable stereochemical outcome.

If the reaction proceeds through a direct intermolecular SN2 attack on the carbon bearing the chlorine, it would result in an inversion of configuration at that stereocenter. More commonly, the reaction proceeds through the formation of the bicyclic aziridinium ion. The subsequent nucleophilic attack on this intermediate is also stereospecific. The nucleophile will attack one of the two carbons of the aziridinium ring from the side opposite to the carbon-nitrogen bonds of the ring. This leads to a specific and predictable diastereomeric product. The regioselectivity of the nucleophilic attack on the unsymmetrical aziridinium ion will determine the final constitution of the product.

Stability and Degradation Pathways of this compound

The stability of this compound is influenced by environmental conditions such as temperature, pH, and the presence of moisture or other reactive species. As a chloroalkane derivative, it is susceptible to hydrolysis, although the rate of this reaction under neutral conditions is expected to be slow. The presence of the tertiary amine functionality can, however, influence its degradation pathways.

Under aqueous conditions, slow hydrolysis of the carbon-chlorine bond can occur, leading to the formation of 2-(2-hydroxyethyl)-1-methylpyrrolidine and hydrochloric acid. The rate of this hydrolysis can be affected by pH.

The compound's stability is also limited by its inherent reactivity. Over time, especially if stored improperly, the free base can undergo slow intramolecular cyclization to the aziridinium ion, which can then react with any available nucleophiles, including water or another molecule of the parent compound, leading to the formation of oligomeric impurities. The hydrochloride salt is generally more stable for storage as protonation of the nitrogen atom inhibits its nucleophilic attack on the chloroethyl group.

Analogous N-alkylated pyrrolidine structures, such as N-methyl-2-pyrrolidone (NMP), have been studied for their degradation. While NMP is a different class of compound (an amide), studies on its degradation can provide some insights. For instance, NMP can undergo oxidative degradation in the presence of oxygen and catalysts, leading to ring-opening and the formation of various byproducts. alkalisci.com While this compound does not possess the amide group of NMP, the pyrrolidine ring itself can be susceptible to oxidation under harsh conditions.

Applications in Advanced Organic Synthesis

2-(2-Chloroethyl)-1-methylpyrrolidine as a Versatile Building Block in Heterocyclic Chemistry

The inherent reactivity of the chloroethyl side chain in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic systems. The pyrrolidine (B122466) ring itself is a key feature in numerous biologically active compounds, and the ability to readily introduce this moiety through alkylation reactions is of significant synthetic interest.

This compound serves as a key intermediate in the creation of more complex heterocyclic structures, such as reversed lactam analogues of ARC-111, which have shown potent topoisomerase I-targeting activity and cytotoxicity. chemdad.com In these syntheses, the electrophilic nature of the chloroethyl group is exploited to connect the pyrrolidine ring to other molecular fragments, thereby constructing the final, often complex, heterocyclic framework.

Synthesis of Complex Substituted Pyrrolidine Derivatives and Analogues

The utility of this compound extends to the synthesis of a wide array of substituted pyrrolidine derivatives, where the chloroethyl group acts as a handle for molecular elaboration.

Elaboration into N-[2-(1-methylpyrrolidin-2-yl)ethyl]-N-(2-iodo-4,5-dimethoxyphenyl) amide

A notable application of this compound hydrochloride is its use in the synthesis of N-[2-(1-methylpyrrolidin-2-yl)ethyl]-N-(2-iodo-4,5-dimethoxyphenyl) amide. chemdad.com In this transformation, the chloroethyl moiety serves as an electrophile, reacting with a suitable nucleophile to form a new carbon-nitrogen bond, thereby tethering the pyrrolidine ring to the dimethoxyphenyl scaffold. This reaction highlights the role of the compound in constructing molecules with potential applications in medicinal chemistry, given the prevalence of such amide structures in biologically active compounds.

| Reactant | Reagent | Product |

| This compound hydrochloride | N-(2-iodo-4,5-dimethoxyphenyl) nucleophile | N-[2-(1-methylpyrrolidin-2-yl)ethyl]-N-(2-iodo-4,5-dimethoxyphenyl) amide |

Incorporation into 1-Methyl-2-[2-[2-(2-phenylethyl)phenoxy]ethyl]pyrrolidine Hydrochloride

The versatility of this compound hydrochloride is further demonstrated in its role as a reagent for the synthesis of 1-methyl-2-[2-[2-(2-phenylethyl)phenoxy]ethyl]pyrrolidine hydrochloride. chemdad.com This synthesis likely involves the alkylation of a phenoxide nucleophile with the chloroethylpyrrolidine derivative, forming an ether linkage. This reaction exemplifies the construction of complex molecules with multiple aromatic and heterocyclic components, where precise bond formation is crucial.

| Reactant | Reagent | Product |

| 2-(2-phenylethyl)phenol | This compound hydrochloride | 1-Methyl-2-[2-[2-(2-phenylethyl)phenoxy]ethyl]pyrrolidine Hydrochloride |

Formation of Reversed Lactam Analogues and Related Scaffolds

2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride is a key intermediate in the synthesis of reversed lactam analogues of ARC-111. chemdad.com These compounds are of interest due to their potent topoisomerase I-targeting activity and cytotoxicity. The synthesis leverages the reactivity of the chloroethyl group to build the complex heterocyclic core of these potential therapeutic agents.

Precursor for SIB 1553A Hydrochloride

The synthesis of SIB-1553A, a novel cognitive enhancer with selectivity for neuronal nicotinic acetylcholine (B1216132) receptors, provides a clear example of the utility of this compound. acs.orgnih.gov The synthesis involves the condensation of a thiophenol with this compound. acs.org This reaction proceeds in high yield and can be adapted to produce enantiomerically pure forms of SIB-1553A by first resolving the chiral chloro derivative. acs.org

| Reactant 1 | Reactant 2 | Product |

| 4-Thiophenol derivative | This compound | SIB-1553A |

Catalytic and Non-Catalytic Synthetic Methodologies Employing this compound

The application of this compound in synthesis can be broadly categorized into non-catalytic and catalytic methodologies.

Non-catalytic reactions primarily involve nucleophilic substitution, where the chloroethyl group is attacked by a suitable nucleophile. An example of this is the synthesis of 1-(2-indenylethyl)pyrrolidine, where the lithium salt of indene (B144670) acts as the nucleophile, displacing the chloride to form a new carbon-carbon bond. soeagra.com This type of reaction is fundamental in organic synthesis for building molecular complexity.

While direct catalytic transformations starting from this compound are less commonly documented in dedicated studies, the broader field of pyrrolidine synthesis is rich with catalytic methods. For instance, catalytic cyclization reactions are employed to form the pyrrolidine ring itself from acyclic precursors. nih.govwikipedia.org These methodologies, which can involve transition metal catalysis or organocatalysis, are crucial for the enantioselective synthesis of pyrrolidine derivatives. mdpi.comnih.gov The principles of these catalytic reactions can be conceptually extended to further functionalize the pyrrolidine scaffold provided by this compound.

Medicinal Chemistry and Pharmaceutical Intermediate Applications

Role as a Key Intermediate in the Synthesis of Therapeutically Relevant Compounds

The presence of a reactive chlorine atom makes 2-(2-Chloroethyl)-1-methylpyrrolidine an excellent alkylating agent, enabling the introduction of the 1-methylpyrrolidin-2-ylethyl moiety into larger molecules. This has been a key strategy in the development of several classes of drugs.

A prominent application of this compound is in the synthesis of the first-generation antihistamine, clemastine (B1669165). rsc.org In the synthesis of clemastine, this compound is reacted with 1-(4-chlorophenyl)-1-phenylethanol (B192741). acs.orgnih.gov The reaction, typically conducted in the presence of a strong base like sodamide, results in an ether linkage, forming the clemastine base. acs.orgnih.gov

Preparation of the Intermediate : The synthesis often starts with the preparation of N-methyl-2-(2-chloroethyl)pyrrolidine from precursors like N-methyl-2-(2-ethoxy)pyrrolidine via a chlorination substitution reaction. acs.orgnih.gov

Alkylation Reaction : The key step involves the alkylation of 1-(4-chlorophenyl)-1-phenylethanol with this compound to form the ether bond that characterizes clemastine. acs.orgnih.gov

Resolution and Salt Formation : The resulting racemic clemastine is then resolved, often using a chiral acid like L-(+)-tartaric acid, to isolate the desired (R,R)-enantiomer. This active enantiomer is subsequently treated with fumaric acid to produce the final drug substance, clemastine fumarate. acs.orgnih.gov

A stereoselective synthesis for (-)-hydroxyclemastine, a versatile analogue of clemastine, has also been developed, highlighting the ongoing importance of this structural class. nih.gov

The this compound scaffold is integral to the synthesis of compounds that modulate neurotransmitter systems. A notable example is its use in creating SIB-1553A, a novel cognitive-enhancing agent with selectivity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

The synthesis of SIB-1553A involves the condensation of this compound with 4-mercaptophenol. nih.gov This reaction forms a thioether linkage, yielding the target molecule, 4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol, known as SIB-1553A. nih.govmdpi.com To obtain specific enantiomers, the chiral intermediate (S)- or (R)-2-(2-chloroethyl)-1-methylpyrrolidine is used, which is resolved using di-p-toluoyl-d(or-l)-tartaric acid. nih.gov

SIB-1553A has been shown to be a selective agonist for β4-subunit-containing nAChRs and evokes the release of key neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) from various brain regions, suggesting its potential in treating cognitive deficits associated with neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives Incorporating the this compound Scaffold

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For derivatives of this compound, such as clemastine and its analogues, SAR studies have provided key insights into the structural features required for biological activity.

Key SAR findings for clemastine and related analogues are summarized in the table below:

| Structural Modification | Effect on Activity | Therapeutic Area | Reference(s) |

| Aryl Groups | p-Chloro substitution on one phenyl ring is favorable for antihistamine activity. | Antihistamine | mdpi.com |

| Diaryl system is essential for antileishmanial activity. Mono-aromatic analogues are inactive. | Antileishmanial | ||

| Ether Linker | An additional carbon between the ether oxygen and the pyrrolidine (B122466) nitrogen (as in clemastine vs. diphenhydramine) leads to lower sedative properties. | Antihistamine | mdpi.com |

| Replacing the ether with an N-linkage can maintain or improve antileishmanial activity and simplifies synthesis. | Antileishmanial | acs.org | |

| Pyrrolidine Ring | Increasing the alkyl group size at the carbon alpha to the ether function decreases antihistaminic activity but increases anticholinergic activity. | Antihistamine | mdpi.com |

| The (R,R) diastereoisomer of clemastine is the most active for H1 receptor antagonism. | Antihistamine | nih.gov | |

| The (R,R) diastereoisomer of certain clemastine analogues shows optimal activity against Leishmania promastigotes. | Antileishmanial | acs.org |

These studies underscore the importance of the specific stereochemistry of the pyrrolidine ring and the nature of the groups attached to it. For instance, in the development of antileishmanial compounds, moving the position of the aminoalkoxy side chain on the benzophenone (B1666685) scaffold had a dramatic effect, with meta-substituted analogues being the most active. This detailed understanding guides the rational design of new, more potent, and selective therapeutic agents based on the this compound framework.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the elucidation and confirmation of the molecular structure of 2-(2-Chloroethyl)-1-methylpyrrolidine. Each technique provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for detailing the carbon-hydrogen framework of the molecule. For the hydrochloride salt of this compound, ¹H NMR spectra show distinct signals corresponding to the different protons in the molecule. The chemical shifts, typically measured in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, protons closer to electronegative atoms like nitrogen and chlorine will appear at a higher chemical shift (downfield).

¹H NMR Spectral Data for this compound Hydrochloride

| Assignment | Chemical Shift (ppm) |

|---|---|

| N-CH₃ | ~2.8-3.0 |

| Pyrrolidine (B122466) Ring Protons | ~1.9-3.9 |

| -CH₂-Cl | ~3.6-3.9 |

| Pyrrolidine CH | ~3.4-3.6 |

Note: Data is approximate and based on typical values for similar structures. Precise shifts can vary based on solvent and instrument conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands. A key feature is the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum. Other observable vibrations include C-H stretching from the alkyl groups and C-N stretching associated with the pyrrolidine ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this compound (the free base, with a molecular weight of approximately 147.64 g/mol ) undergoes fragmentation. nih.gov The resulting mass spectrum shows a parent ion peak and several fragment ions. The most abundant peak (base peak) is often observed at m/z 84, corresponding to the stable 1-methyl-2-methylenepyrrolidinium cation, formed after the loss of the chloroethyl group. nih.gov

Key Mass Spectrometry Fragments for this compound

| m/z Value | Likely Fragment |

|---|---|

| 147/149 | [M]⁺ Molecular ion (showing isotopic pattern for Chlorine) |

| 84 | [M - CH₂CH₂Cl]⁺ |

| 85 | [M - C₂H₄Cl]⁺ |

| 42 | Further fragmentation products |

Source: NIST Mass Spectrometry Data Center nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities that may be present after synthesis, such as starting materials, by-products, or solvents. These methods are also used to quantify the purity of the compound.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. nih.gov In GC, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column (retention time) is a characteristic property that can be used for identification. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. Purity is assessed by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. Commercial suppliers often use GC to determine the assay, with purities of 99% being reported. sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for the hydrochloride salt form of the compound, which is less volatile. sigmaaldrich.com The analysis can be performed in reversed-phase mode using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid additive like formic acid. fda.gov A UV detector or a mass spectrometer (LC-MS) can be used for detection. HPLC can effectively separate the main compound from non-volatile impurities.

Chiral Analytical Methods for Enantiomeric Excess Determination

Since this compound contains a chiral center at the second position of the pyrrolidine ring, it exists as a pair of enantiomers (R and S forms). Chiral analytical methods are crucial for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. wikipedia.orgnih.gov The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For pyrrolidine derivatives, CSPs based on polysaccharides like cellulose (B213188) or amylose (B160209) are often effective. researchgate.net In some cases, pre-column derivatization of the analyte with a chiral derivatizing agent can be performed to form diastereomers, which can then be separated on a standard achiral column. nih.govresearchgate.net

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz Chiral GC is highly sensitive and can provide excellent separation of volatile enantiomers.

The determination of enantiomeric purity is critical in pharmaceutical development, as different enantiomers can have distinct biological activities. wikipedia.org

Advanced Methodologies for Reaction Monitoring and Kinetic Studies

Understanding and optimizing the synthesis of this compound requires advanced analytical methods that can monitor the reaction in real-time or near real-time. These process analytical technology (PAT) tools provide insights into reaction kinetics, pathway, and endpoint determination.

In-situ Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. By tracking the disappearance of a key vibrational band of a starting material and the appearance of a band corresponding to the product, a kinetic profile of the reaction can be generated.

Automated HPLC/GC Sampling: For kinetic analysis, an automated sampling system can be connected to the reactor to withdraw aliquots at predefined time intervals. These samples are then automatically diluted and injected into an HPLC or GC system. This approach provides highly accurate data on the concentration of various species over time, allowing for the determination of reaction rates and the optimization of process parameters such as temperature, concentration, and catalyst loading. For example, in a synthesis starting from a precursor, one could monitor its consumption and the formation of this compound to ensure the reaction goes to completion and to minimize the formation of impurities. sigmaaldrich.com

Conclusion and Future Research Perspectives

Summary of Current Research Achievements and Limitations

Current research on 2-(2-chloroethyl)-1-methylpyrrolidine and its hydrochloride salt has firmly established its utility as a key building block in the synthesis of more complex molecules. The primary achievement in the study of this compound is the development of reliable synthetic routes that make it available for further chemical transformations. A notable synthesis method involves the reaction of N-methyl-2-hydroxyethyl hydroxyethyl (B10761427) with sulfur oxychloride to produce N-methyl-2-chloroethyl pyrrolidine (B122466). google.com This intermediate can then be used in subsequent reactions, for example, with liquefied ammonia (B1221849) in a methanol (B129727) solvate to produce 2-(2-aminoethyl) crassitude. google.com

The principal application and a significant research achievement is its role as a precursor in the synthesis of various biologically active compounds. It is a documented intermediate in the production of:

N-[2-(1-methylpyrrolidin-2-yl)ethyl]-N-(2-iodo-4,5-dimethoxyphenyl) amide. sigmaaldrich.comsigmaaldrich.com

1-methyl-2-[2-[2-(2-phenylethyl)phenoxy]ethyl]pyrrolidine hydrochloride. sigmaaldrich.comsigmaaldrich.com

Reversed lactam analogues of ARC-111, which exhibit potent topoisomerase I-targeting activity and cytotoxicity. chemicalbook.comchemdad.com

SIB 1553A Hydrochloride. chemicalbook.com

A significant limitation in the current body of research is its narrow focus. The vast majority of available literature discusses this compound almost exclusively as a synthetic intermediate for pharmaceuticals. There is a notable lack of published research exploring the intrinsic properties or alternative applications of the compound itself. Furthermore, while general synthetic methods for pyrrolidines are well-documented, specific limitations or challenges in the large-scale, cost-effective, and environmentally benign synthesis of this compound are not extensively detailed in publicly accessible sources.

Emerging Trends in the Synthesis and Application of this compound

Emerging trends in the context of this compound are largely tied to the broader advancements in the synthesis of pyrrolidine derivatives and the demand for novel pharmaceuticals. The development of more efficient and stereoselective synthetic methods for pyrrolidines, such as multicomponent reactions and catalytic asymmetric synthesis, could influence how this compound and its enantiomers are produced and utilized.

An emerging application is its use in the synthesis of compounds targeting neurodegenerative diseases, such as Alzheimer's disease, where pyrrolidine derivatives have been investigated as β-secretase-1 inhibitors. researchgate.net The core structure provided by this compound is valuable for creating libraries of compounds for screening against a variety of biological targets. As drug discovery moves towards more complex and specific molecular architectures, the demand for versatile building blocks like this compound is likely to increase.

Untapped Potential in Advanced Materials Science and Catalysis

Currently, there is a significant gap in the literature regarding the application of this compound in advanced materials science and catalysis. While the related solvent, N-methyl-2-pyrrolidone (NMP), is widely used in the polymer industry, there is no readily available research that details the use of this compound as a monomer or an additive in polymer synthesis.

Theoretically, the reactive chloroethyl group could be exploited for grafting the N-methylpyrrolidine moiety onto polymer backbones, potentially modifying the surface properties, solubility, or biocompatibility of materials. However, this remains a speculative and untapped area of research.

In the field of catalysis, the pyrrolidine scaffold is a well-known privileged structure in organocatalysis. However, the existing research focuses on other derivatives, and there is no specific information on the catalytic activity of this compound itself or its direct derivatives. The nitrogen atom and the potential for creating chiral derivatives suggest that it could be explored as a ligand for metal-catalyzed reactions or as a basic organocatalyst, but this potential is yet to be investigated.

Prospects for Novel Pharmaceutical Lead Compound Development

The future prospects for this compound in pharmaceutical development are promising, primarily due to its established role as a versatile scaffold. The pyrrolidine ring is a common feature in many biologically active compounds, and the 2-(2-chloroethyl) side chain provides a reactive handle for a wide range of chemical modifications. researchgate.net This allows for the systematic generation of diverse compound libraries, which is a cornerstone of modern drug discovery.

The development of new therapeutic agents for psychopathy, viral infections, and drug addiction has been mentioned as a potential application for downstream products of this compound. google.com The ability to readily introduce the N-methylpyrrolidinylethyl group into various molecular frameworks allows medicinal chemists to explore the structure-activity relationships of new drug candidates. The "privileged scaffold" concept suggests that certain molecular structures, like the chromenopyridine scaffold which can be synthesized using pyrrolidine derivatives, are more likely to yield biologically active compounds. mdpi.com This further supports the continued importance of this compound as a starting material for the development of novel lead compounds.

Q & A

Q. What are the standard synthetic routes for 2-(2-Chloroethyl)-1-methylpyrrolidine in laboratory settings?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 1-methylpyrrolidine with 2-chloroethanol or 1,2-dichloroethane under reflux conditions in the presence of a strong acid catalyst (e.g., HCl) to form the hydrochloride salt. Reaction optimization includes controlling temperature (80–100°C) and reaction time (6–12 hours) to maximize yield . Purification is achieved through recrystallization or column chromatography, with yields typically ranging from 60–85% depending on solvent selection (e.g., ethanol or dichloromethane) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the chloroethyl group (δ 3.5–3.7 ppm for CH2Cl) and methyl-substituted pyrrolidine ring (δ 2.2–2.8 ppm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 147.6 (C7H14ClN). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm) ensures purity (>95%) .

Q. What are the key stability considerations for storing this compound?

The hydrochloride salt form is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Degradation occurs via hydrolysis of the chloroethyl group in humid conditions, leading to ethylpyrrolidine derivatives. Stability studies recommend periodic analysis via TLC or HPLC to detect impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-product formation (e.g., diethylpyrrolidine or oxidized derivatives) is minimized by:

- Using anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis.

- Employing slow addition of 2-chloroethanol to control exothermic reactions.

- Introducing catalytic amounts of KI to enhance substitution efficiency (via the Finkelstein mechanism) . Advanced monitoring tools, such as in-situ FTIR or Raman spectroscopy, can track reaction progress and identify intermediates .

Q. What strategies are effective for modifying the pyrrolidine ring to enhance bioactivity?

Structural modifications include:

- N-alkylation : Introducing bulkier alkyl groups to alter steric effects, improving receptor binding.

- Ring functionalization : Adding electron-withdrawing groups (e.g., fluorine) at the 3-position to modulate electronic properties.

- Chiral synthesis : Using enantioselective catalysts (e.g., BINAP-Ru complexes) to produce (R)- or (S)-isomers for targeted biological interactions . Computational modeling (e.g., DFT or molecular docking) predicts how modifications affect binding to targets like muscarinic receptors .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., varying IC50 values) may arise from differences in assay conditions (pH, temperature) or impurity profiles. Mitigation strategies include:

- Standardizing assay protocols (e.g., using identical cell lines or enzyme batches).

- Re-evaluating compound purity via LC-MS and quantifying trace impurities (e.g., residual solvents).

- Performing structure-activity relationship (SAR) studies to isolate the contribution of specific functional groups .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors like GPCRs.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- X-ray crystallography : Resolves 3D binding modes, particularly when co-crystallized with target proteins (e.g., acetylcholinesterase) . Radioligand displacement assays using tritiated analogs are also effective for competitive binding studies .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.